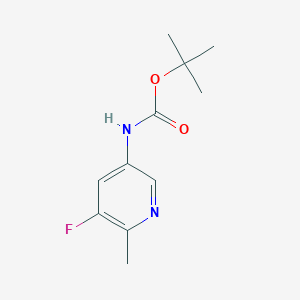
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with a fluorine atom at the 5th position and a methyl group at the 6th position. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-fluoro-6-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Analyse Des Réactions Chimiques
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (6-fluoro-5-methylpyridin-3-yl)carbamate: Similar structure but with different positions of fluorine and methyl groups.
tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate: Contains a chlorine atom instead of a methyl group.
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate: Contains a bromine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents on the pyridine ring.
Propriétés
Formule moléculaire |
C11H15FN2O2 |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
tert-butyl N-(5-fluoro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
QPUOEJCDSVWHHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


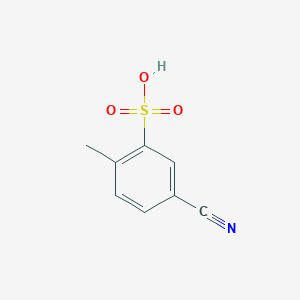
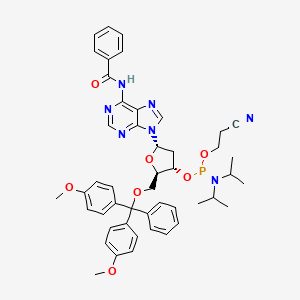
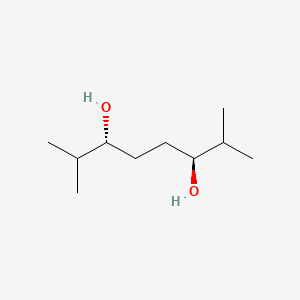
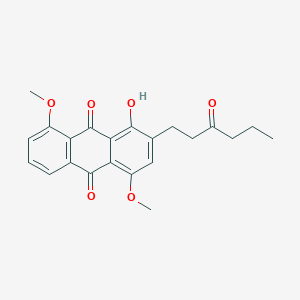
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
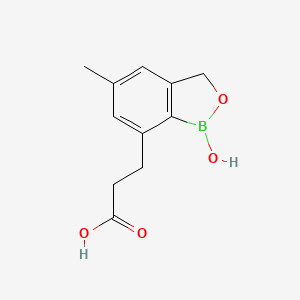

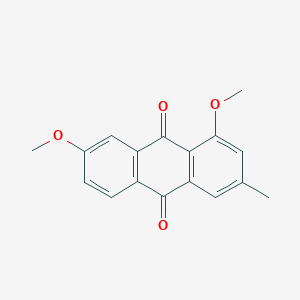
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

